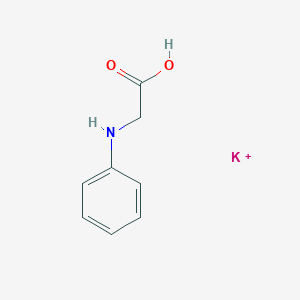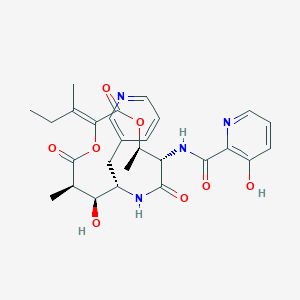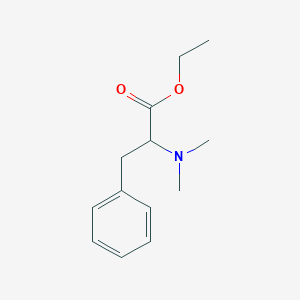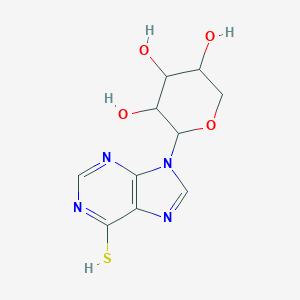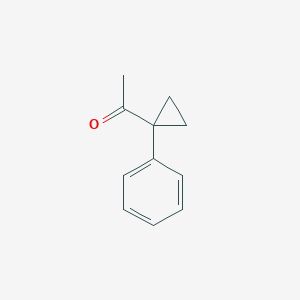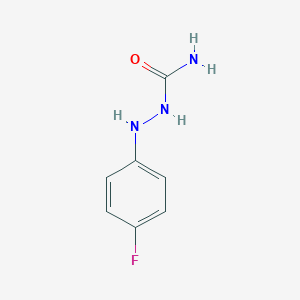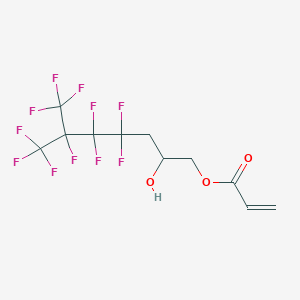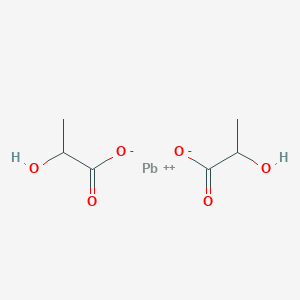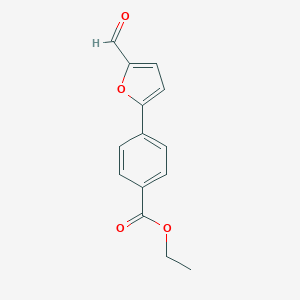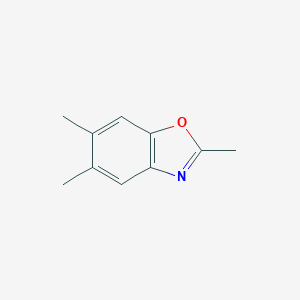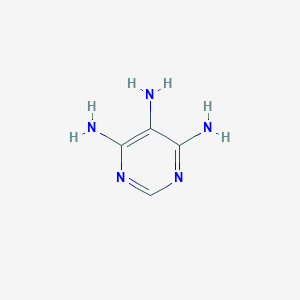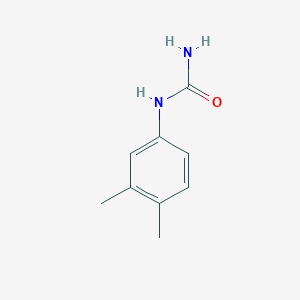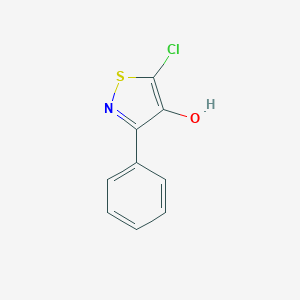
5-Chloro-3-phenyl-1,2-thiazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-phenyl-1,2-thiazol-4-ol, also known as CPT, is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. This molecule possesses a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of this ring in CPT makes it a valuable scaffold for the development of novel drugs with a wide range of biological activities.
Mechanism Of Action
The mechanism of action of 5-Chloro-3-phenyl-1,2-thiazol-4-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 5-Chloro-3-phenyl-1,2-thiazol-4-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 5-Chloro-3-phenyl-1,2-thiazol-4-ol has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical And Physiological Effects
5-Chloro-3-phenyl-1,2-thiazol-4-ol has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of prostaglandins, which are mediators of inflammation. Additionally, 5-Chloro-3-phenyl-1,2-thiazol-4-ol has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects make 5-Chloro-3-phenyl-1,2-thiazol-4-ol a promising candidate for the development of drugs for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Chloro-3-phenyl-1,2-thiazol-4-ol in lab experiments is its availability and ease of synthesis. Additionally, 5-Chloro-3-phenyl-1,2-thiazol-4-ol has been extensively studied, and its biological activities are well characterized. However, one limitation of using 5-Chloro-3-phenyl-1,2-thiazol-4-ol in lab experiments is its potential toxicity. Like many compounds with biological activity, 5-Chloro-3-phenyl-1,2-thiazol-4-ol can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of 5-Chloro-3-phenyl-1,2-thiazol-4-ol. One area of interest is the development of novel drugs based on the 5-Chloro-3-phenyl-1,2-thiazol-4-ol scaffold. Researchers may also investigate the mechanisms of action of 5-Chloro-3-phenyl-1,2-thiazol-4-ol in more detail, in order to better understand its potential therapeutic applications. Additionally, the use of 5-Chloro-3-phenyl-1,2-thiazol-4-ol in combination with other drugs may be explored, in order to enhance its therapeutic effects. Overall, the study of 5-Chloro-3-phenyl-1,2-thiazol-4-ol is likely to continue to be an active area of research in medicinal chemistry.
Synthesis Methods
The synthesis of 5-Chloro-3-phenyl-1,2-thiazol-4-ol can be achieved through a variety of methods, including the cyclization of 2-aminothiophenol with phenacyl bromide, or the reaction of 2-chloro-3-phenylthiazolium chloride with sodium hydroxide. These methods have been optimized to produce high yields of pure 5-Chloro-3-phenyl-1,2-thiazol-4-ol, making it readily available for further research.
Scientific Research Applications
5-Chloro-3-phenyl-1,2-thiazol-4-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. These activities make 5-Chloro-3-phenyl-1,2-thiazol-4-ol a promising candidate for the development of novel drugs for the treatment of various diseases.
properties
CAS RN |
19389-32-3 |
|---|---|
Product Name |
5-Chloro-3-phenyl-1,2-thiazol-4-ol |
Molecular Formula |
C9H6ClNOS |
Molecular Weight |
211.67 g/mol |
IUPAC Name |
5-chloro-3-phenyl-1,2-thiazol-4-ol |
InChI |
InChI=1S/C9H6ClNOS/c10-9-8(12)7(11-13-9)6-4-2-1-3-5-6/h1-5,12H |
InChI Key |
OCQBHHUDBUQVRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NSC(=C2O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=C2O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



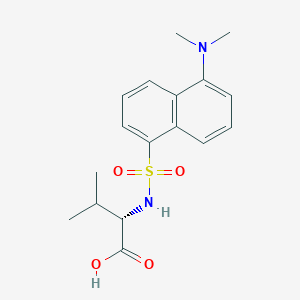
![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
